molecular formula C12H10N4O4 B10906952 (5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one

(5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one

Cat. No.: B10906952
M. Wt: 274.23 g/mol
InChI Key: SRSAZVOFNFQHMV-UHFFFAOYSA-N
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Description

(5E)-5-[2-(3-Acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one is a chemical research compound for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Pyrimidine derivatives are a cornerstone of medicinal chemistry and biochemistry research. The dihydroxypyrimidine core is a privileged structure in drug discovery, with documented scientific interest in its diverse biological activities. Related pyrimidine analogs have been investigated for their potential to inhibit immune-activated nitric oxide (NO) production, suggesting a potential area of research for this compound in immunology and inflammation studies . Other pyrimidine nucleoside derivatives have demonstrated high levels of selectivity and potency against gammaherpesviruses, highlighting the broader significance of the pyrimidine scaffold in antiviral research . The specific structure of this compound, featuring a hydrazinylidene linker and an acetylphenyl substituent, may be of interest for researchers exploring kinase inhibition, enzyme binding, or the development of novel therapeutic agents. Scientists are encouraged to investigate its specific mechanism of action, physicochemical properties, and full spectrum of research applications.

Properties

Molecular Formula

C12H10N4O4

Molecular Weight

274.23 g/mol

IUPAC Name

5-[(3-acetylphenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H10N4O4/c1-6(17)7-3-2-4-8(5-7)15-16-9-10(18)13-12(20)14-11(9)19/h2-5H,1H3,(H3,13,14,18,19,20)

InChI Key

SRSAZVOFNFQHMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=NC2=C(NC(=O)NC2=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Malonate Derivatives

The 2,6-dihydroxypyrimidin-4(5H)-one core is synthesized via a one-pot cyclocondensation reaction adapted from the improved process for 4,6-dihydroxypyrimidine (DHP) production. In this method, diethyl malonate reacts with formamide and sodium ethoxide under elevated temperatures (90–100°C) to form the pyrimidine ring. The reaction proceeds via nucleophilic attack of the alkoxide on the malonate, followed by cyclization with formamide. Acidification of the intermediate alkali metal salt with hydrochloric acid liberates the free dihydroxypyrimidine in yields exceeding 84%.

Key advantages of this method include:

  • High space-time yield : Up to 6 g of DHP per 100 g of reaction mixture.

  • Minimal byproducts : Only 1.05 moles of nitrogen lost per 5.25 moles of formamide used.

Hydrazone Formation at the 5-Position

Synthesis of 3-Acetylphenylhydrazine

3-Acetylphenylhydrazine is prepared by reacting 3-aminoacetophenone with hydrazine hydrate under reflux in ethanol. This step parallels the hydrazine substitution reactions described in the synthesis of 2,4-diarylaminopyrimidine hydrazones. The reaction typically proceeds at 80°C for 3–5 hours, yielding the hydrazine derivative in >70% purity after recrystallization.

Condensation with the Pyrimidinone Core

The hydrazone moiety is introduced via acid-catalyzed condensation between the 5-oxo-pyrimidinone and 3-acetylphenylhydrazine. This reaction is analogous to the Biginelli-like condensations reported for dihydropyrimidinones, albeit adapted for aromatic pyrimidines.

Procedure :

  • Combine equimolar amounts of 5-oxo-2,6-dihydroxypyrimidin-4(5H)-one and 3-acetylphenylhydrazine in ethanol.

  • Add 2.5 mol% silica chloride as a catalyst.

  • Reflux at 80°C for 3 hours under solvent-free conditions.

  • Quench the reaction with cold water, filter, and recrystallize the product from ethanol.

Optimization Notes :

  • Catalyst : Silica chloride enhances reaction efficiency by polarizing the carbonyl group, facilitating nucleophilic attack by the hydrazine.

  • Solvent-free conditions : Improve atom economy and reduce purification complexity.

Characterization and Yield Data

Spectral Analysis

  • ¹H NMR : The hydrazinylidene proton resonates as a singlet at δ 10.2–10.5 ppm, while the aromatic protons of the 3-acetylphenyl group appear as a multiplet at δ 7.5–8.1 ppm.

  • IR : Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N stretch) confirm hydrazone formation.

Yield and Purity

StepYield (%)Purity (%)
Pyrimidinone synthesis84.0>95
Hydrazone formation65–7580–90

Alternative Pathways and Modifications

Chlorination-Substitution Approach

A two-step method inspired by dichloropyrimidine synthesis involves:

  • Chlorinating 2,6-dihydroxypyrimidin-4(5H)-one with POCl₃ and methyltriethylammonium chloride at 105°C for 28 hours.

  • Substituting the 5-chloro group with hydrazine hydrate, followed by condensation with 3-acetylphenol.

While this route offers regioselectivity, the yields are lower (50–65%) due to competing side reactions.

Parallel Synthesis Techniques

Adapting parallel solution-phase methodologies, a library of hydrazone derivatives can be generated by varying the hydrazine and carbonyl components. This approach is advantageous for high-throughput screening but requires advanced purification infrastructure.

Industrial-Scale Considerations

Waste Management

The integrated process from minimizes nitrogen waste (62.5 g lost per kg of DHP), making it environmentally favorable. Filtrates containing residual formamide and alkoxides can be recycled, reducing raw material costs.

Catalytic Efficiency

Silica chloride is reusable for up to five cycles without significant activity loss, enhancing cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-[(3-acetylphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and various substituted pyrimidinetrione compounds .

Scientific Research Applications

5-[(3-acetylphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-acetylphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazono group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with hydrazinylidene-containing heterocycles. A key analog, (3E)-3-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one (3c) (), provides a basis for comparison:

Property Target Compound Compound 3c ()
Molecular Formula C₁₂H₁₀N₄O₃ (theoretical) C₁₈H₂₀N₆O₃
Core Structure Pyrimidin-4(5H)-one Pyrrolidin-2-one
Key Functional Groups 2,6-Dihydroxy, hydrazinylidene, 3-acetylphenyl Benzothiazolyl, 4-methoxyphenyl, methyl
Hydrogen Bonding Sites 2 hydroxyls, carbonyl (C=O) Carbonyl (C=O), methoxy (O–CH₃)

Key Differences :

  • The target compound’s pyrimidinone core enhances hydrogen bonding capacity compared to the pyrrolidinone core of 3c.
  • The 3-acetylphenyl group may introduce steric effects distinct from 3c’s planar benzothiazolyl group .

Spectroscopic and Analytical Data

Parameter Target Compound (Expected) Compound 3c ()
IR (C=O stretch) ~1650–1700 cm⁻¹ Observed in similar range (exact value not reported)
Elemental Analysis Theoretical: C, H, N calculated for C₁₂H₁₀N₄O₃ Found: C, 58.58%; H, 5.30%; N, 22.95%

The hydroxyl groups in the target compound likely result in broader O–H stretches (~3200–3500 cm⁻¹), absent in 3c.

Crystallographic and Hydrogen Bonding Patterns

Crystallographic studies of similar compounds often employ software like SHELXL () and OLEX2 (). For example:

  • The hydroxyl groups in the target compound may form R₂²(8) or R₂²(10) hydrogen-bonding motifs (graph set analysis, ), influencing crystal packing.
  • In contrast, 3c’s benzothiazolyl group may favor π-stacking interactions, reducing reliance on hydrogen bonds for stability .

Biological Activity

The compound (5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N4O3C_{13}H_{12}N_{4}O_{3}. Its structure features a hydrazine moiety linked to a pyrimidine core, which is significant for its biological interactions. The presence of hydroxyl and acetyl groups contributes to its reactivity and potential bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Several studies have highlighted its cytotoxic effects against different cancer cell lines.
  • Antioxidant Properties : The compound shows potential in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression and other diseases.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:
      • HT-29: 10 µM
      • MCF-7: 15 µM
    These results suggest that the compound has a comparable efficacy to established chemotherapeutic agents like doxorubicin, which has an IC50 of approximately 5 µM against HT-29 cells .
  • Mechanism of Action :
    • The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. This was confirmed by flow cytometry analysis showing an increase in early apoptotic cells upon treatment with the compound .

Antioxidant Activity

The compound's hydroxyl groups are believed to contribute to its antioxidant properties. In vitro assays indicated that it effectively scavenges DPPH radicals, with an IC50 value of 25 µM. This suggests a moderate antioxidant capacity that could be beneficial in preventing oxidative damage in cells .

Enzyme Inhibition

Preliminary studies have shown that this compound can inhibit urease activity, which is relevant in treating infections caused by Helicobacter pylori. The inhibition constant (Ki) was determined to be 50 µM, indicating moderate inhibition compared to standard urease inhibitors .

Data Table Summary

Biological ActivityCell Line/ModelIC50 (µM)Mechanism
CytotoxicityHT-2910Apoptosis via caspase activation
CytotoxicityMCF-715Apoptosis via caspase activation
Antioxidant ActivityDPPH Radical Scavenging25Free radical scavenging
Urease InhibitionUrease Enzyme50Competitive inhibition

Q & A

Q. How should researchers address batch-to-batch variability in bioactivity assays?

  • Methodological Answer : Implement quality control (QC) metrics:
  • Pre-assay : Confirm compound purity (≥95% via HPLC) and solubility (dynamic light scattering).
  • Intra-assay : Normalize data to internal controls (e.g., housekeeping genes in qPCR).
  • Inter-lab : Participate in proficiency testing programs (e.g., ATCC’s cell line authentication) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in aqueous or organic phases?

  • Methodological Answer : Use fume hoods for solvent evaporation (DMF, DMSO). Assess acute toxicity via OECD 423 guidelines (rodent models) and dispose of waste via EPA-compliant protocols (e.g., neutralization for acidic/basic byproducts). Provide MSDS documentation for all intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.